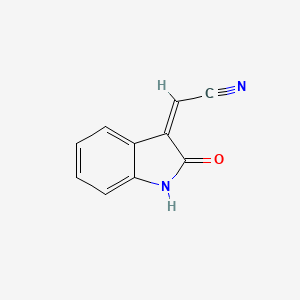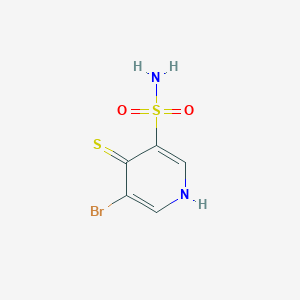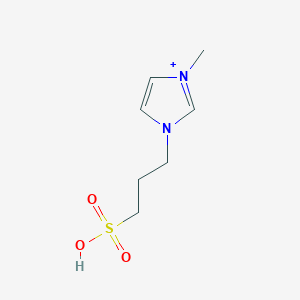![molecular formula C4H3Cl2F3OS B11824568 [(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride is a chemical compound with the molecular formula C4H3Cl2F3OS and a molar mass of 227.03 g/mol . This compound is characterized by the presence of a chloro, trifluoroethyl, and sulfanyl group attached to an acetyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride typically involves the reaction of 1-chloro-2,2,2-trifluoroethanethiol with acetyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or thiol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like triethylamine, and oxidizing or reducing agents as mentioned above. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications due to its reactive acetyl chloride group.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride involves its reactive acetyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and enzymes, thereby altering their function. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride include:
1-chloro-2,2,2-trifluoroethyl difluoromethyl ether: Used as a solvent for dispersing fluorinated materials.
1-chloro-2,2,2-trifluoroethane: Known for its use in refrigeration and as a blowing agent.
Compared to these compounds, 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]acetyl chloride is unique due to its reactive acetyl chloride group, which makes it valuable in synthetic chemistry and biological research.
Properties
Molecular Formula |
C4H3Cl2F3OS |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetyl chloride |
InChI |
InChI=1S/C4H3Cl2F3OS/c5-2(10)1-11-3(6)4(7,8)9/h3H,1H2 |
InChI Key |
GZUKOCXFGXRNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Cl)SC(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)

![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)
![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)



![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)





